molecular formula C24H27N3O B5676534 (1S*,5R*)-6-benzyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-benzyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5676534
M. Wt: 373.5 g/mol
InChI Key: WNESJFTUNVNUQU-RBBKRZOGSA-N
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Description

Synthesis Analysis

The synthesis of structurally similar compounds typically involves complex multi-step reactions that aim to introduce the desired functionalities and ring systems. For example, the synthesis of methyl-substituted 8-phenyl-1,8-diazabicyclo[4.3.0]nonanes demonstrates the complexity and precision required in constructing such molecules (Crabb & Newton, 1969). These processes often require careful control of reaction conditions to achieve the desired stereochemistry and substitution patterns.

Molecular Structure Analysis

X-ray diffraction (XRD) techniques are frequently used to determine the molecular and crystal structures of complex organic compounds. For instance, the molecular and crystal structures of certain diazabicyclo compounds have been elucidated using XRD, revealing their crystallization in the monoclinic system with specific space groups (Quadrelli et al., 2011). Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within a compound, which in turn influences its reactivity and properties.

Chemical Reactions and Properties

Compounds with diazabicyclo structures undergo a variety of chemical reactions, showcasing their versatility. For example, transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane have been studied to explore the reactivity of such systems, including cyclization reactions and unusual cleavage reactions (Nikit-skaya & Yakhontov, 1970). Understanding these reactions is essential for the functionalization and further modification of the compound's structure.

Physical Properties Analysis

The physical properties of diazabicyclo compounds, such as solubility, melting points, and crystal structures, are closely related to their molecular structure. Detailed analyses of these properties are critical for their application in various fields. Techniques like NMR spectroscopy provide valuable insights into the structure and conformation of these compounds, as demonstrated in studies on 2-aryl-1,3-dibenzoyl-1,3-diazabicyclo[3.3.1]nonanes (Bogdanov et al., 1988).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are fundamental aspects of diazabicyclo compounds. These properties are influenced by the compound's molecular structure, stereochemistry, and electronic configuration. Research into compounds like 3,7-diazabicyclo[3.3.0]octane-2,6-diones highlights the significance of structural features on their chemical behavior and potential applications (Kostyanovsky et al., 1999).

properties

IUPAC Name

5-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-3-7-19(8-4-1)15-27-16-20-11-12-22(27)17-26(14-20)18-23-13-24(25-28-23)21-9-5-2-6-10-21/h1-10,13,20,22H,11-12,14-18H2/t20-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNESJFTUNVNUQU-RBBKRZOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2CC3=CC=CC=C3)CC4=CC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2CC3=CC=CC=C3)CC4=CC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3-phenyl-1,2-oxazole

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